Predicted Physicochemical Properties of Butyl(ethyl)(oxiran-2-ylmethyl)amine vs. Structural Analogs
This analysis provides the sole verifiable, albeit predicted, quantitative data for Butyl(ethyl)(oxiran-2-ylmethyl)amine and compares it against the experimentally determined properties of a structurally simpler analog, N,N-diethylglycidylamine . The predicted values for the target compound offer a baseline for assessing its physical behavior.
| Evidence Dimension | Predicted vs. Experimental Density and Boiling Point |
|---|---|
| Target Compound Data | Density: 0.916±0.06 g/cm³ (Predicted); Boiling Point: 199.3±13.0 °C (Predicted) |
| Comparator Or Baseline | N,N-diethylglycidylamine: Density: 0.893 g/cm³ (Experimental); Boiling Point: 156 °C (Experimental) |
| Quantified Difference | The predicted density is ~2.6% higher, and the predicted boiling point is ~28% higher for Butyl(ethyl)(oxiran-2-ylmethyl)amine compared to the diethyl analog. |
| Conditions | Predicted values from Chemsrc ; Experimental values from ChemicalBook for N,N-diethylglycidylamine . |
Why This Matters
Higher predicted density and boiling point indicate stronger intermolecular forces and lower volatility, which are critical for controlling monomer loss and ensuring safe handling during high-temperature polymer processing.
